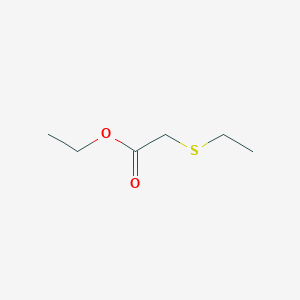

2-(Etiltio)acetato de etilo

Descripción general

Descripción

Ethyl 2-(ethylthio)acetate is a volatile sulfur compound . It has been reported to occur in durian fruit and wine .

Molecular Structure Analysis

The molecular formula of Ethyl 2-(ethylthio)acetate is C6H12O2S . The InChI code is 1S/C6H12O2S/c1-3-8-6(7)5-9-4-2/h3-5H2,1-2H3 . The Canonical SMILES is CCOC(=O)CSCC .Physical And Chemical Properties Analysis

Ethyl 2-(ethylthio)acetate has a molecular weight of 148.23 g/mol . It has a topological polar surface area of 51.6 Ų . It has a complexity of 83.1 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

.

Estudios de síntesis y unión al ADN

Este compuesto se ha sintetizado y estudiado por sus interacciones de unión al ADN, lo cual es crucial para el desarrollo de posibles agentes antitumorales. Comprender su interacción con el ADN puede conducir a avances significativos en la investigación del cáncer.

Perspectivas de producción microbiana

Existe un interés creciente en la conversión microbiana de azúcares derivados de la biomasa en acetato de etilo como una alternativa sostenible a los procesos petroquímicos. Esto implica el uso de lipasas in vitro e ingeniería metabólica en levaduras.

Simulación del proceso de esterificación

La investigación sobre la esterificación del ácido acético con etanol ha destacado el uso de catalizadores verdes en la producción de acetato de etilo. Esto tiene implicaciones para la sostenibilidad ambiental y los procesos industriales.

Aplicaciones de disolventes sustitutos

El acetato de etilo, un compuesto relacionado, se ha evaluado como disolvente sustituto del éter dietílico en ciertas técnicas de sedimentación. Esto muestra su versatilidad y potencial para reemplazar productos químicos más peligrosos.

Ingeniería de levaduras para la producción de acetato de etilo

Mejora de la síntesis catalítica

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Ethyl 2-(ethylthio)acetate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase (ADH), which catalyzes the oxidation of ethanol to acetaldehyde. Ethyl 2-(ethylthio)acetate can act as a substrate for ADH, leading to the formation of ethyl acetate and other metabolites. Additionally, it interacts with acetyl-CoA synthetase, facilitating the conversion of acetate to acetyl-CoA, a crucial intermediate in metabolic pathways .

Cellular Effects

Ethyl 2-(ethylthio)acetate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as protein kinases and transcription factors. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Ethyl 2-(ethylthio)acetate has also been observed to impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of Ethyl 2-(ethylthio)acetate involves its interaction with specific biomolecules. It binds to enzymes such as alcohol dehydrogenase and acetyl-CoA synthetase, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, Ethyl 2-(ethylthio)acetate can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(ethylthio)acetate can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that Ethyl 2-(ethylthio)acetate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products. These degradation products can have different effects on cellular processes, potentially altering the overall impact of the compound .

Dosage Effects in Animal Models

The effects of Ethyl 2-(ethylthio)acetate vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and oxidative stress. Studies have identified threshold doses at which the compound’s effects become significant, providing valuable information for determining safe and effective dosage levels .

Metabolic Pathways

Ethyl 2-(ethylthio)acetate is involved in several metabolic pathways. It can be metabolized to ethyl acetate and other metabolites through the action of enzymes such as alcohol dehydrogenase and acetyl-CoA synthetase. These metabolic pathways play a crucial role in determining the compound’s overall impact on cellular processes. Additionally, Ethyl 2-(ethylthio)acetate can influence metabolic flux by altering the levels of key metabolites and interacting with various cofactors .

Transport and Distribution

The transport and distribution of Ethyl 2-(ethylthio)acetate within cells and tissues are critical for understanding its overall effects. The compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of Ethyl 2-(ethylthio)acetate within tissues can also affect its overall impact on cellular processes .

Subcellular Localization

Ethyl 2-(ethylthio)acetate exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of Ethyl 2-(ethylthio)acetate can influence its activity and function, affecting various cellular processes .

Propiedades

IUPAC Name |

ethyl 2-ethylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-8-6(7)5-9-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPMXDWMIGAPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325524 | |

| Record name | Acetic acid, (ethylthio)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17640-29-8 | |

| Record name | NSC509544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (ethylthio)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

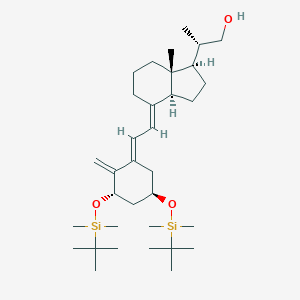

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B174577.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B174580.png)